(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid typically involves the reaction of 2-nitroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-nitroaniline+maleic anhydride→(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Reduction: 4-(2-aminoanilino)-4-oxobut-2-enoic acid.
Substitution: Various substituted anilino derivatives.
Condensation: Schiff bases or other condensation products.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid is used as a precursor for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound can be used to study the effects of nitroaniline derivatives on biological systems. It may be investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, compounds with similar structures have been studied for their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid depends on its specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of (Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid, used in the production of dyes and pigments.
4-Nitroaniline: Similar in structure but with the nitro group in a different position, used in the synthesis of pharmaceuticals and agrochemicals.
2-Amino-4-nitrophenol: Another nitroaniline derivative with applications in dye synthesis and as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its combination of a nitroaniline moiety with a butenoic acid structure. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other nitroaniline derivatives.
Properties
IUPAC Name |
(Z)-4-(2-nitroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-9(5-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-6H,(H,11,13)(H,14,15)/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJRLNBGSCFUBL-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42537-58-6 |
Source
|
Record name | NSC82232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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